(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol
Description
(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol is a chiral piperidine derivative characterized by a benzyl group at the piperidine nitrogen, an amino group at the C4 position, and a hydroxyl group at the C3 position. Its stereochemistry—(3R,4R)—is critical to its biochemical interactions and physical properties. This compound is often utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting neurological and metabolic pathways due to its structural resemblance to natural alkaloids .
Properties
IUPAC Name |
(3R,4R)-4-amino-1-benzylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWGELBQIPNBFM-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridinium Salt Reduction and Epoxide Formation
The most scalable route begins with pyridine and benzyl chloride, forming a pyridinium salt that undergoes NaBH4 reduction to yield 1-benzyl-1,2,3,6-tetrahydropyridine. Subsequent epoxidation with meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane produces 1-benzyl-3,4-epoxypiperidine. This intermediate’s stereochemical flexibility allows for controlled ring-opening with benzylamine (BnNH2) to establish the trans-4-amino-3-ol configuration.
Critical Reaction Conditions:
-
Epoxidation : mCPBA (3.0 equiv) in CH2Cl2 at 0–5°C, followed by gradual warming to 25°C.
-
Ring-opening : BnNH2 in acetonitrile with LiClO4 (1.0 equiv) at room temperature for 24 hours.
This method achieves 85–90% conversion to the epoxide and 75–86% yield in the ring-opening step.
Lithium Perchlorate-Mediated Stereospecific Synthesis
Enantioselective Epoxide Ring-Opening
Grishina et al. demonstrated that (3R,4S)-3,4-epoxypiperidine reacts with amines (e.g., benzylamine, (S)-1-phenylethylamine) in acetonitrile containing LiClO4 to yield enantiopure (3R,4R)-4-amino-3-ol derivatives. The reaction proceeds via trans-diaxial ring-opening, enforced by lithium’s coordination to the epoxide oxygen, ensuring >99% diastereomeric excess.
Substrate Scope and Yields:
| Amine | Product | Yield (%) |
|---|---|---|
| Benzylamine | (3R,4R)-1-benzyl-4-(benzylamino) | 86 |
| (S)-1-Phenylethylamine | (3R,4R)-4-[(S)-1-phenylethylamino] | 78 |
The method’s robustness is highlighted by its applicability to diverse amines without racemization.
Rhodium-Catalyzed Asymmetric Hydrogenation
Stereocontrol via Transition Metal Catalysis
A Rh(I)-catalyzed asymmetric hydrogenation strategy was explored to establish the (3R,4R) configuration directly. Using a chiral phosphine ligand (e.g., (R)-BINAP), the hydrogenation of a cyclic enamine precursor afforded the target amino alcohol with 92% enantiomeric excess (ee). However, this approach requires intricate ligand synthesis and exhibits lower scalability compared to epoxide-based routes.
Alternative Routes from Tofacitinib Synthesis
Adaptation of Pfizer’s Piperidine Intermediate Synthesis
Although developed for 1-benzyl-4-methyl-piperidin-3-ol, Pfizer’s methodology offers insights into adapting epoxidation and azide ring-opening steps for amino alcohol synthesis. Key steps include:
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Epoxidation of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine with mCPBA.
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Ring-opening with sodium azide (NaN3) in acetic acid/water, yielding a 93:7 ratio of regioisomers.
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Staudinger reaction (PPh3, toluene) to convert azides to amines.
While this route introduces amino groups via azide intermediates, it necessitates additional steps for isomer separation and deprotection.
Comparative Analysis of Synthetic Methods
Yield and Stereoselectivity
| Method | Overall Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Epoxide Ring-Opening | 27–86 | >99% de | High |
| Rh-Catalyzed Hydrogenation | 45–60 | 92% ee | Moderate |
| Azide-Based Synthesis | 50–65 | 93:7 regioselectivity | Low |
The epoxide ring-opening strategy remains superior for industrial applications due to its balance of yield, stereocontrol, and scalability .
Chemical Reactions Analysis
Nucleophilic Ring-Opening of Epoxides
This method involves the interaction of optically pure epoxides with nucleophiles in the presence of lithium perchlorate. For example, the reaction of optically pure (3R,4S)-3,4-epoxypiperidine with various amines, such as benzylamine, can yield enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols .
Other Synthetic Approaches
Other approaches may involve multi-step reactions, including condensation and hydrogenation steps, similar to those described for related compounds like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine derivatives .
Chemical Reactions and Mechanisms
(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol can undergo several types of chemical reactions, primarily due to its functional groups:
-
Amino Group Reactions : The amino group can participate in reactions such as alkylation, acylation, and reactions with carbonyl compounds.
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Hydroxyl Group Reactions : The hydroxyl group can undergo reactions like esterification and etherification.
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Biological Interactions : It influences monoamine oxidase activity, affecting neurotransmitter levels like dopamine and serotonin.
Spectroscopic Analysis
Scientific Research Applications
Pharmaceutical Applications
The compound has garnered attention for its role as an intermediate in the synthesis of various pharmaceuticals, notably tofacitinib, a Janus kinase inhibitor used to treat rheumatoid arthritis and other autoimmune diseases . The structural features of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol allow it to modulate biological activity effectively.
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in drug development:
- Tofacitinib Synthesis:
- Antidiabetic Research:
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, stereochemical, and functional differences between (3R,4R)-4-Amino-1-benzyl-piperidin-3-ol and related compounds:
Table 1: Comparative Analysis of this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Key Differences/Applications |
|---|---|---|---|---|---|---|
| This compound | 1823930-89-7 | C₁₂H₁₈N₂O | 218.29 | -NH₂ (C4), -OH (C3), -Benzyl (N1) | (3R,4R) | Target compound; potential CNS drug lead |
| (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol | 1932455-20-3 | C₁₂H₁₈N₂O | 218.29 | -NH₂ (C4), -OH (C3), -Benzyl (N1) | (3R,4S) | Stereoisomer; altered receptor affinity |
| (3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester | 924278-87-5 | C₁₃H₁₈N₂O₃ | 250.30 | -COOCH₂C₆H₅ (N1), -NH₂ (C4), -OH (C3) | (3S,4R) | Ester derivative; enhanced solubility |
| 1-Deoxynojirimycin (DNJ) | 19130-96-2 | C₇H₁₃NO₄ | 175.18 | -OH (C2, C3, C4, C5), -CH₂OH (C1) | (2R,3R,4R,5S) | Natural α-glucosidase inhibitor; cosmetic use |
| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 477600-70-7 | C₁₄H₂₂N₂ | 218.34 | -CH₃ (C4), -NCH₃ (C3), -Benzyl (N1) | (3R,4R) | Methylated amine; synthetic intermediate |
Key Comparisons
Stereoisomerism :
- The (3R,4R) configuration distinguishes the target compound from its (3R,4S) stereoisomer (CAS 1932455-20-3), which may exhibit divergent binding affinities in biological systems due to spatial orientation differences .
- Epimeric relationships, as seen in ’s tetrahydrofuran derivatives, underscore how stereochemistry impacts stability and reactivity. For example, (3R,4R) configurations often exhibit higher metabolic stability compared to (3S,4S) analogues .
Functional Group Variations: Benzyl vs. Ester Groups: The benzyl group at N1 in the target compound contrasts with the carboxylic acid benzyl ester in CAS 924278-87-5. Amino vs. Methylated Amine: The primary -NH₂ group in the target compound differs from the methylated amine in CAS 477600-70-7. Methylation reduces hydrogen-bonding capacity, affecting interactions with enzymes like monoamine oxidases .
Core Structure: Piperidine vs. Pyrrolidine: Pyrrolidine derivatives (e.g., CAS 1352503-86-6 in ) have a five-membered ring, leading to distinct conformational flexibility and steric hindrance compared to six-membered piperidines . Comparison with 1-Deoxynojirimycin (DNJ): DNJ’s tetra-hydroxylated piperidine core (CAS 19130-96-2) makes it highly polar, suitable for glycosidase inhibition, whereas the benzyl group in the target compound enhances lipophilicity for CNS-targeting applications .
Synthetic Considerations :
- Protective Groups: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups in CAS 724787-53-5 () are common in multi-step syntheses to protect reactive amines, contrasting with the unprotected -NH₂ in the target compound .
- Reaction Yields: The 70% yield reported for CAS 477600-70-7 () suggests that methyl substituents may streamline synthesis compared to hydroxylated derivatives, which often require additional protection/deprotection steps .
In contrast, DNJ’s hydroxyl-rich structure aligns with its use in cosmetics for antioxidant effects .
Biological Activity
(3R,4R)-4-Amino-1-benzyl-piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with an amino group and a hydroxyl group, which contribute to its biological activity. The presence of these functional groups allows for various interactions with biological targets, including hydrogen bonding and electrostatic interactions.
The mechanism of action for this compound involves its ability to bind to specific receptors and enzymes. This binding can modulate their activity, leading to various biological effects such as:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It acts as a ligand for various receptors, influencing signaling pathways that are crucial for cellular function.
Antimicrobial and Antiviral Properties
Research has indicated that this compound exhibits antimicrobial and antiviral properties. These activities are critical in the development of new therapeutic agents against infections .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in the context of neurological disorders. Its ability to interact with acetylcholinesterase suggests potential applications in treating conditions like Alzheimer’s disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the piperidine structure can significantly affect the compound's potency and selectivity for various biological targets. For instance, the introduction of different substituents on the benzyl group has been shown to enhance binding affinity .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- Enzyme Inhibition : A study demonstrated that the compound effectively inhibits acetylcholinesterase, which is crucial for neurotransmitter regulation in the brain .
- Cancer Research : The compound has shown promise in cancer therapy by modulating pathways involved in tumor growth and metastasis .
- Binding Affinity : Research indicated that the hydroxyl group enhances binding affinity to specific receptors, improving pharmacokinetic properties .
Data Table: Biological Activities of this compound
Q & A
Q. Key Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Epoxidation | K₂CO₃ in methanol | 74–95% | |
| Resolution | (R)-O-acetyl mandelic acid | 27% overall |
How is stereochemical control achieved during synthesis?
Basic
Stereochemistry is controlled via:
- Chiral Amine Utilization : Optically pure amines (e.g., benzylamine) direct ring-opening regiochemistry .
- Salt Formation : Enantiomeric resolution using chiral acids (e.g., mandelic acid derivatives) ensures (3R,4R) configuration .
- Epoxide Geometry : The trans-configuration of the epoxide intermediate dictates the final stereochemistry .
Example : LiClO₃ in acetonitrile facilitates stereoselective ring-opening with (S)-1-phenylethylamine .
What analytical techniques confirm structural and chiral purity?
Q. Basic
Q. Table :
| Technique | Purpose | Example Data | Reference |
|---|---|---|---|
| ¹H NMR | Assign stereocenters | δ 4.1 (m, 1H, OH) | |
| HPLC | Purity/chirality | Retention time: 12.5 min |
How can enantiomeric mixtures be resolved?
Advanced
Method :
Diastereomeric Salt Formation : React racemate with (R)-O-acetyl mandelic acid. The (3R,4R) enantiomer preferentially crystallizes .
Chromatography : Use chiral stationary phases (CSPs) for preparative separation .
Q. Optimization :
- Solvent polarity (e.g., ethanol/water mixtures) enhances crystallization efficiency .
- Temperature gradients in HPLC improve resolution .
What strategies improve yield in large-scale synthesis?
Q. Advanced
-
Continuous Flow Reactors : Enhance reaction control and reduce side products for steps like epoxidation .
-
Catalyst Screening : Lewis acids (e.g., LiClO₄) accelerate ring-opening kinetics .
-
Workflow :
Stage Optimization Result Reference Epoxidation K₂CO₃ in methanol, 0°C 95% yield Ring-Opening LiClO₄, 25°C 93% yield
How does fluorination modify the compound’s properties?
Advanced
Introducing fluorine at the 3-position (e.g., in analogs like Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate):
Q. Comparison :
| Property | Non-Fluorinated | Fluorinated | Reference |
|---|---|---|---|
| LogP | 1.2 | 1.8 | |
| IC₅₀ (nM) | 250 | 85 |
How is biological activity evaluated?
Q. Basic
Q. Protocol :
| Assay | Conditions | Outcome | Reference |
|---|---|---|---|
| Kinase Inhibition | 10 µM ATP, 37°C | IC₅₀ = 85 nM |
How are polymorphic forms characterized and utilized?
Q. Advanced
- Crystallization Screening : Solvent/anti-solvent combinations identify stable polymorphs .
- X-ray Diffraction : Differentiate forms by lattice parameters (e.g., Form I vs. II) .
- Bioavailability : High-solubility polymorphs (e.g., amorphous dispersions) enhance drug delivery .
Case Study : Crystalline Form I of a related compound showed 3× higher aqueous solubility than Form II .
How to address contradictions in structure-activity relationship (SAR) data?
Q. Advanced
- Computational Modeling : Docking studies (e.g., AutoDock Vina) reconcile unexpected activity trends .
- Proteomic Profiling : Identify off-target interactions using affinity chromatography .
- Case Example : A methyl-substituted analog showed reduced activity despite higher lipophilicity; modeling revealed steric clashes in the binding pocket .
What safety protocols are critical during handling?
Q. Basic
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. Emergency Measures :
| Exposure | Action | Reference |
|---|---|---|
| Skin | Wash with water ≥15 min | |
| Eyes | Irrigate with saline ≥15 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
